molecular formula C9H9N3O2S B15355780 6-[2-(1,3-Thiazol-2-yl)ethyl]-1,2-dihydropyridazine-3,4-dione

6-[2-(1,3-Thiazol-2-yl)ethyl]-1,2-dihydropyridazine-3,4-dione

Cat. No.: B15355780
M. Wt: 223.25 g/mol
InChI Key: XWIIBIIBZNFSQE-UHFFFAOYSA-N
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Description

6-[2-(1,3-Thiazol-2-yl)ethyl]-1,2-dihydropyridazine-3,4-dione is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-[2-(1,3-Thiazol-2-yl)ethyl]-1,2-dihydropyridazine-3,4-dione typically involves the following steps:

  • Formation of Thiazole Ring: The thiazole ring is usually formed by cyclization reactions involving thioamides and α-haloketones.

  • Coupling with Pyridazine Dione: The thiazole derivative is then coupled with a pyridazine dione moiety through nucleophilic substitution reactions.

Industrial Production Methods: Industrial production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, hydrogen peroxide, and acidic conditions.

  • Reduction: Lithium aluminum hydride, sodium borohydride, and inert atmosphere.

  • Substitution: Amines, alcohols, and polar aprotic solvents.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of substituted thiazoles or pyridazine derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It has been studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases. Industry: It is used in the production of materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism by which 6-[2-(1,3-Thiazol-2-yl)ethyl]-1,2-dihydropyridazine-3,4-dione exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact mechanism may vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

  • Thiazole Derivatives: Other thiazole derivatives with similar structures and biological activities.

  • Pyridazine Diones: Compounds containing the pyridazine dione moiety with varying substituents.

Uniqueness: 6-[2-(1,3-Thiazol-2-yl)ethyl]-1,2-dihydropyridazine-3,4-dione is unique due to its specific combination of thiazole and pyridazine dione moieties, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C9H9N3O2S

Molecular Weight

223.25 g/mol

IUPAC Name

6-[2-(1,3-thiazol-2-yl)ethyl]-1,2-dihydropyridazine-3,4-dione

InChI

InChI=1S/C9H9N3O2S/c13-7-5-6(11-12-9(7)14)1-2-8-10-3-4-15-8/h3-5H,1-2H2,(H,11,13)(H,12,14)

InChI Key

XWIIBIIBZNFSQE-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=N1)CCC2=CC(=O)C(=O)NN2

Origin of Product

United States

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